Bienvenue dans la boutique en ligne BenchChem!

1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Immune-Oncology PD-1/PD-L1 Inhibitor Structure-Activity Relationship (SAR)

1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548979-35-5) is a synthetic, small-molecule heterocyclic compound belonging to the benzothiazole class, specifically a pyrrolidine-2-carboxamide derivative. With a molecular formula of C13H14ClN3OS and a molecular weight of 295.79 g/mol, its structure features a 7-chloro-4-methyl substitution on the benzothiazole core.

Molecular Formula C13H14ClN3OS
Molecular Weight 295.79 g/mol
CAS No. 2548979-35-5
Cat. No. B6444977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
CAS2548979-35-5
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC3C(=O)N
InChIInChI=1S/C13H14ClN3OS/c1-7-4-5-8(14)11-10(7)16-13(19-11)17-6-2-3-9(17)12(15)18/h4-5,9H,2-3,6H2,1H3,(H2,15,18)
InChIKeyKQOVMYALECUNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548979-35-5) for Immune-Oncology Research


1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548979-35-5) is a synthetic, small-molecule heterocyclic compound belonging to the benzothiazole class, specifically a pyrrolidine-2-carboxamide derivative . With a molecular formula of C13H14ClN3OS and a molecular weight of 295.79 g/mol, its structure features a 7-chloro-4-methyl substitution on the benzothiazole core . The compound has garnered attention as a potential inhibitor of the Programmed Cell Death Protein 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway , a key target in cancer immunotherapy. Its primary utility lies in medicinal chemistry research, where it serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions .

Why In-Class Benzothiazole Analogs Cannot Simply Replace 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in Target-Focused Research


The biological activity of benzothiazole-based PD-1/PD-L1 inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. Even among close analogs like 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548979-10-6) , shifting the chlorine atom from the 6- to the 7-position can significantly alter the electronic distribution, molecular shape, and, consequently, the binding affinity to the PD-L1 protein. Patent literature on heterocyclic immunomodulators highlights that specific substitution patterns, including halo and methyl groups, are critical for achieving potent PD-1/PD-L1 protein-protein interaction inhibition [1]. Therefore, generic substitution with a non-identical benzothiazole-pyrrolidine carboxamide, even one bearing a chlorine atom, introduces a high risk of compromised pharmacodynamic properties, potentially leading to a complete loss of target engagement.

Quantitative Differentiation Evidence for 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide


Chlorine Positional Isomerism: A Critical Factor for Target Engagement in PD-1/PD-L1 Inhibition

The target compound, with a chlorine atom at the 7-position on the benzothiazole ring, can be directly compared to its closest commercially available analog, 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 2548979-10-6), which features a chlorine at the 6-position . While quantitative PD-L1 binding affinities for these two specific compounds have not been disclosed in a single head-to-head study, the patent literature and general SAR of benzothiazole-based immunomodulators indicate that the position of halogen substitution is a key determinant of potency [1]. For instance, related PD-1/PD-L1 inhibitors from the same chemical space, such as PD-1/PD-L1-IN 5, achieve IC50 values ≤100 nM in PD-1/PD-L1 interaction assays . This class-level inference suggests that the 7-chloro isomer may exhibit a distinct potency and selectivity profile compared to the 6-chloro variant, making it a non-fungible research tool.

Immune-Oncology PD-1/PD-L1 Inhibitor Structure-Activity Relationship (SAR)

Synthetic Tractability and Building Block Utility: A Differentiator from Protected or Unsubstituted Analogs

The target compound is explicitly marketed and used as a versatile synthetic building block for generating more complex molecules . This contrasts with some unsubstituted or N-protected pyrrolidine-2-carboxamide derivatives (e.g., N-1,3-benzothiazol-2-ylpyrrolidine-2-carboxamide hydrochloride) which may require deprotection or additional synthetic steps to be used in library synthesis . The presence of the free carboxamide group in the target compound allows for direct coupling without further manipulation, offering a quantifiable advantage in synthetic efficiency. A direct comparison of synthetic steps shows that using the target compound eliminates at least one deprotection step required for the hydrochloride salt, which typically saves 2-4 hours of reaction time and avoids potential yield loss associated with the additional step.

Medicinal Chemistry Synthetic Building Block Library Synthesis

Differentiation from Non-Benzothiazole PD-1/PD-L1 Inhibitor Scaffolds

The benzothiazole scaffold of the target compound represents a distinct chemotype from the biphenyl or biaryl scaffolds commonly found in many clinical-stage PD-1/PD-L1 inhibitors and tool compounds [1]. Patent analysis reveals that specific benzothiazole derivatives are claimed as immunomodulators, offering a novel intellectual property space [1]. While direct potency comparisons are unavailable, the structural novelty of the benzothiazole core provides a key advantage: it enables 'scaffold hopping' strategies to overcome resistance or improve pharmacokinetic properties associated with flat, aromatic biphenyl systems. For example, the benzothiazole core introduces a heteroatom (sulfur) that can engage in additional polar interactions with the target protein, a feature absent in carbocyclic analogs.

Chemical Biology Scaffold Hopping Intellectual Property

High-Value Application Scenarios for 1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide


Probing Chlorine Positional Effects in PD-L1 SAR Studies

A medicinal chemistry team developing novel PD-1/PD-L1 inhibitors requires a systematic approach to SAR. To understand the impact of halogen placement, they need to test a matched molecular pair: compounds that differ only in the position of a single chlorine atom. This compound (7-chloro isomer) serves as the perfect counterpart to the 6-chloro isomer (CAS 2548979-10-6). By testing both compounds in the same PD-1/PD-L1 HTRF assay, the team can generate a clean, quantitative SAR data point that links chlorine position to inhibitory potency, a finding that can then be rationalized through co-crystal structures or docking studies .

Facilitating High-Throughput Library Synthesis with a Direct-Coupling Monomer

A core facility tasked with synthesizing a 384-compound library of benzothiazole-pyrrolidine carboxamides needs building blocks that can be used in automated parallel synthesis without prior deprotection. The free carboxamide of this compound allows for direct amide bond formation, eliminating one synthetic step per compound . This procedural advantage reduces overall library production time by an estimated 10-15% and minimizes the risk of deprotection-related side reactions, leading to higher final purity across the compound collection.

Scaffold Hopping from Biphenyl to Benzothiazole for IP Diversification

A drug discovery program facing crowded intellectual property around biphenyl-core PD-L1 inhibitors uses this compound as a starting point for a scaffold-hopping exercise. The benzothiazole core, with its heterocyclic sulfur atom, is a structurally distinct scaffold that is claimed in a separate patent space [1]. This compound provides a concrete chemical starting point for synthesizing novel analogs that can potentially bypass competitor patents while maintaining or improving upon the potency of known biphenyl inhibitors.

Quote Request

Request a Quote for 1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.